molecular formula C13H22ClNOS B14659270 Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride CAS No. 38914-81-7

Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride

Cat. No.: B14659270
CAS No.: 38914-81-7
M. Wt: 275.84 g/mol
InChI Key: CIDWJZPXRNBAKP-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H19NOS·HCl. It is known for its unique structure, which includes an ethanethiol group and a p-methoxyphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride typically involves the reaction of ethanethiol with 2-(4-(p-methoxyphenyl)butyl)amine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Hydrochloric acid acts as a catalyst in this reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.

    Purification: The compound is often purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethanethiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can:

    Bind to Proteins: The ethanethiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

    Modulate Enzyme Activity: The compound can inhibit or activate enzymes by interacting with their active sites.

    Affect Cellular Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol compound with similar reactivity.

    2-(4-(p-Methoxyphenyl)butyl)amine: A related amine compound with similar structural features.

    Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.

Uniqueness

Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is unique due to its combination of an ethanethiol group and a p-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

38914-81-7

Molecular Formula

C13H22ClNOS

Molecular Weight

275.84 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)butylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C13H21NOS.ClH/c1-15-13-7-5-12(6-8-13)4-2-3-9-14-10-11-16;/h5-8,14,16H,2-4,9-11H2,1H3;1H

InChI Key

CIDWJZPXRNBAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCNCCS.Cl

Origin of Product

United States

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